5,7-Dimethylpyrimido[1,6-a]indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38349-21-2 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5,7-dimethylpyrimido[1,6-a]indole |
InChI |
InChI=1S/C13H12N2/c1-9-3-4-13-11(7-9)10(2)12-5-6-14-8-15(12)13/h3-8H,1-2H3 |
InChI Key |
AWVNMLAXOCCOIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=NC=CC3=C2C |
Origin of Product |
United States |
Synthetic Methodologies for 5,7 Dimethylpyrimido 1,6 a Indole and Its Structural Analogues
Retrosynthetic Disconnection Strategies for the Pyrimido[1,6-a]indole (B3349820) Skeleton
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the 5,7-Dimethylpyrimido[1,6-a]indole skeleton, a primary disconnection strategy involves severing the bonds formed during the final ring-closing step.
A key approach is the disconnection of the indole (B1671886) ring, which points towards the well-established Fischer indole synthesis. This strategy identifies an appropriately substituted pyrimidinylhydrazine and a suitable carbonyl compound as key precursors. Specifically, the target molecule can be retrosynthetically disconnected to 2-hydrazinyl-4,6-dimethylpyrimidine and a three-carbon aldehyde or ketone.
Another potential disconnection strategy could involve forming the pyrimidine (B1678525) ring onto a pre-existing indole scaffold. However, the Fischer indole synthesis approach is often more direct for this particular substitution pattern.
Classical Synthetic Routes to this compound
Classical synthetic methods remain fundamental in heterocyclic chemistry, offering robust and well-understood pathways to complex molecules.
Cyclocondensation Reactions Employing Indole-Derived Precursors
While building the pyrimidine ring onto an existing indole is a viable strategy for some analogues, for This compound , the more direct classical approach begins with a substituted pyrimidine.
Multi-Component Reactions for Constructing the Pyrimido[1,6-a]indole Nucleus
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient route to heterocyclic systems. nih.govresearchgate.net For the pyrimido[4,5-b]indole scaffold, one-pot, three-component reactions of an aryl aldehyde, oxindole, and urea/thiourea have been reported to be effective under solvent-free conditions with a catalyst like ytterbium(III) triflate. researchgate.net
While a direct MCR for This compound is not prominently described, the principles of MCRs suggest a possible convergent synthesis. Such a reaction could theoretically involve a substituted pyrimidine, an aldehyde, and an isocyanide in a Ugi-type reaction, or other similar MCRs known for constructing indole frameworks. nih.govrug.nlrsc.org However, the Fischer indole synthesis remains the most documented and logical classical approach.
Strategic Application of Fischer Indole Synthesis in Pyrimido[1,6-a]indole Formation
The Fischer indole synthesis is a cornerstone of indole chemistry, first discovered by Emil Fischer in 1883. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an aryl- or heteroarylhydrazine with an aldehyde or ketone. thermofisher.comyoutube.com
For the synthesis of This compound , the key starting material is 2-hydrazinyl-4,6-dimethylpyrimidine . This precursor can be synthesized from the corresponding 2-chloro-4,6-dimethylpyrimidine (B132427) by reaction with hydrazine (B178648). The subsequent Fischer indole synthesis would involve the condensation of this hydrazine with a suitable three-carbon carbonyl compound, such as propionaldehyde (B47417) or acetone, under acidic conditions. The choice of the carbonyl component would determine the substitution at the 9-position of the final product.
The general mechanism proceeds through the formation of a hydrazone, which then undergoes a byjus.combyjus.com-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgbyjus.comjk-sci.com
Table 1: Proposed Fischer Indole Synthesis for this compound
| Reactant 1 | Reactant 2 | Acid Catalyst (Example) | Product |
| 2-hydrazinyl-4,6-dimethylpyrimidine | Propionaldehyde | Polyphosphoric Acid (PPA) | 5,7-Dimethyl-9-methylpyrimido[1,6-a]indole |
| 2-hydrazinyl-4,6-dimethylpyrimidine | Acetone | Zinc Chloride (ZnCl₂) | 5,7,9,9-Tetramethylpyrimido[1,6-a]indolium salt (initially, followed by potential rearrangement/oxidation) |
Modern Catalytic Approaches for this compound Synthesis
Modern synthetic chemistry has seen the rise of powerful catalytic methods that offer milder reaction conditions and greater functional group tolerance compared to classical approaches.
Transition Metal-Catalyzed Cyclizations and Cross-Coupling Strategies
Transition metal catalysis, particularly with palladium and rhodium, has revolutionized the synthesis of heterocyclic compounds. For instance, a palladium-catalyzed modification of the Fischer indole synthesis, known as the Buchwald modification, allows for the cross-coupling of aryl bromides with hydrazones. wikipedia.org
In the context of This compound , a plausible modern approach would involve the palladium-catalyzed coupling of 2-chloro-4,6-dimethylpyrimidine with a suitable indole precursor. Alternatively, intramolecular cyclization reactions catalyzed by transition metals are a powerful tool. For example, rhodium(III)-catalyzed cascade annulations have been successfully employed in the synthesis of fused pyrimido[1,6-a]indolone derivatives. While this specific example leads to an oxidized form of the core structure, it highlights the potential of such catalytic cycles in constructing the desired skeleton.
Table 2: Potential Modern Catalytic Routes
| Reaction Type | Key Reactants | Catalyst (Example) | Description |
| Buchwald-Hartwig Amination | 2-Chloro-4,6-dimethylpyrimidine, Indole | Palladium catalyst with a suitable phosphine (B1218219) ligand | Formation of an N-aryl bond between the pyrimidine and indole rings, followed by a subsequent cyclization step. |
| Intramolecular Cyclization | A suitably functionalized 2-substituted 4,6-dimethylpyrimidine | Rhodium or Palladium catalyst | A pre-functionalized pyrimidine undergoes an intramolecular C-H activation or other cyclization to form the indole ring. |
C-H Functionalization Methodologies for Enhanced Atom Economy
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of pyrimido[1,6-a]indole synthesis, transition-metal-catalyzed C-H activation is a key strategy.
Rhodium(III)-catalyzed C-H activation/cyclization of N-carbamoylindoles with alkynes, alkenes, and diazo compounds provides access to various fused heterocycles, including pyrimido[1,6-a]indol-1(2H)-ones. acs.org This approach allows for the divergent synthesis of these complex molecules from simple indole precursors. A plausible mechanism involves the formation of a rhodacycle intermediate, followed by late-stage redox-neutral cyclization. acs.org The utility of this method has been demonstrated in the gram-scale synthesis of a 5-HT3 receptor antagonist, highlighting its potential for practical applications. acs.org
Similarly, a one-pot synthesis of pyrimido[1,6-a]indol-1(2H)-one derivatives has been achieved through a sequential process involving nucleophilic addition, copper-catalyzed N-arylation, and palladium-catalyzed C-H activation. nih.gov This method utilizes ortho-gem-dibromovinyl isocyanates and N-alkyl-anilines to generate the indole derivatives in moderate to good yields. nih.gov
Cobalt(III)-catalysis has also been employed for the C2-selective C-H alkenylation and annulation of 1-(pyridin-2-yl)-1H-indoles with internal alkynes. researchgate.net This reaction proceeds through a tandem C-H activation/annulation cascade to form pyrido[2',1':2,3]pyrimido[1,6-a]indol-5-iums, which can be subsequently reduced to afford functionalized N-fused indole core heterocycles. researchgate.net The pyridine (B92270) group acts as a directing group, guiding the regioselectivity of the C-H activation. researchgate.net
Manganese-catalyzed C-H alkenylation of indoles with terminal and internal alkynes offers another route to functionalized indoles. rsc.org The selectivity of this reaction can be controlled by the addition of an acid, leading to either bis/trisubstituted indolyl-alkenes or carbazoles. rsc.org The pyrimidyl directing group used in this process can be readily removed. rsc.org
Table 1: Overview of C-H Functionalization Methodologies for Pyrimido[1,6-a]indole Analogues
| Catalyst System | Starting Materials | Product Type | Key Features |
|---|---|---|---|
| Rh(III) | N-carboxamides of indoles, alkynes/alkenes | Pyrimido[1,6-a]indol-1(2H)-one | Divergent synthesis, redox-neutral cyclization. acs.org |
| Cu/Pd | ortho-gem-dibromovinyl isocyanates, N-alkyl-anilines | Pyrimido[1,6-a]indol-1(2H)-one | One-pot sequential process. nih.gov |
| Cp*Co(III) | 1-(pyridin-2-yl)-1H-indoles, internal alkynes | Pyrido[2',1':2,3]pyrimido[1,6-a]indol-5-iums | C2-selective C-H activation, tandem annulation. researchgate.net |
| Mn | Indoles with pyrimidyl directing group, alkynes | Bis/trisubstituted indolyl-alkenes | Acid-controlled selectivity. rsc.org |
Organocatalytic Routes and Asymmetric Synthesis
Organocatalysis has become a cornerstone of modern asymmetric synthesis, providing a metal-free approach to chiral molecules. While specific organocatalytic routes to this compound are not extensively documented, the principles of organocatalysis have been successfully applied to the asymmetric synthesis of structurally related indole derivatives, suggesting potential applicability.
For instance, organocatalytic tandem reactions have been developed for the asymmetric assembly of complex spirooxindole scaffolds. nih.gov These reactions can generate multiple stereogenic centers with high stereoselectivity. nih.gov One such example involves the reaction of saturated aldehydes, nitroolefins, and isatins to produce six-membered oxa-spirooxindoles. nih.gov Another approach utilizes a three-component cascade reaction of isatins, malononitrile, and phthalhydrazide, catalyzed by a quinidine-derived squaramide, to synthesize spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives with excellent enantioselectivity. rsc.org
Furthermore, an enantioselective Friedel–Crafts alkylation/cyclization of the indole carbocyclic ring with isatylidene malononitriles has been achieved using a bifunctional tertiary amine-urea catalyst, yielding chiral spirooxindole–pyranoindole products. rsc.org
In the context of fused indole systems, an asymmetric synthesis of pyrido[1,2-a]-1H-indole derivatives has been realized through a gold-catalyzed cycloisomerization of enantio-enriched N-1,3-disubstituted allenylindoles. rsc.org This process demonstrates excellent axial-to-central chirality transfer. rsc.org While this is a metal-catalyzed reaction, it highlights a strategy for achieving asymmetry in related fused systems.
These examples demonstrate the potential of organocatalysis and other asymmetric strategies to access chiral derivatives of the pyrimido[1,6-a]indole scaffold, which would be crucial for developing compounds with specific biological activities. Future research could focus on adapting these methodologies to the synthesis of chiral this compound analogues.
Photochemical and Electrochemical Synthesis of Pyrimido[1,6-a]indoles
Photochemical and electrochemical methods offer unique and often milder reaction conditions compared to traditional thermal methods, falling under the umbrella of green chemistry.
Photochemical approaches have been utilized for the synthesis of related fused indole systems. For example, a visible-light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides with alkenes or alkynes has been developed for the synthesis of pyrido[1,2-a]indol-6(7H)-ones. rsc.org This method proceeds under extremely mild conditions and demonstrates high reaction efficiency. rsc.org Another photochemical method involves the photolysis of 8-phenyltetrazolo[1,5-c]pyrimidines in acidic media to furnish 9H-pyrimido[4,5-b]indoles. acs.org
Electrochemical synthesis provides a reagent-free method for oxidation and reduction, minimizing waste generation. A practical one-pot electrochemical synthesis of pyrimido[4,5-b]indole derivatives has been reported. oup.comresearchgate.net This method involves the electrochemical oxidation of catechols in the presence of 2,4-diamino-6-hydroxypyrimidine (B22253) in an aqueous medium. oup.comresearchgate.net The electrogenerated o-benzoquinone participates in a Michael-type addition, leading to the formation of the pyrimido[4,5-b]indole core with high yields and atom economy. oup.comresearchgate.net This process is conducted at room temperature without the need for toxic reagents or catalysts. oup.comresearchgate.net
While these examples pertain to structural isomers or analogues of the pyrimido[1,6-a]indole system, they showcase the potential of photochemical and electrochemical techniques for the construction of this class of compounds.
Considerations for Scalable Synthesis and Process Optimization of this compound
The transition from laboratory-scale synthesis to large-scale production presents several challenges that require careful consideration and process optimization. For the scalable synthesis of this compound, several factors based on the methodologies discussed would be critical.
The cost and availability of starting materials and catalysts are also major considerations. While transition-metal catalysts like palladium and rhodium are highly efficient, their cost can be a significant factor on an industrial scale. Developing methodologies with lower catalyst loadings or employing more earth-abundant metal catalysts, such as manganese or copper, would be advantageous. nih.govrsc.org
Process parameters such as reaction temperature, pressure, and reaction time need to be optimized to ensure safety, efficiency, and reproducibility. For instance, photochemical reactions performed in microchannel reactors can offer precise control over reaction parameters and improved safety. rsc.org
Purification of the final product is another critical aspect. Chromatographic purification, which is common in laboratory settings, is often not feasible for large-scale production. Developing synthetic routes that yield the product in high purity, allowing for purification by crystallization or simple extraction, is a key goal for process optimization.
The gram-scale synthesis of a 5-HT3 receptor antagonist using a Rh(III)-catalyzed C-H activation strategy indicates that such methods can be scalable. acs.org However, a thorough process safety assessment would be necessary before implementing any of these syntheses on a larger scale.
Green Chemistry Principles in Pyrimido[1,6-a]indole Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several of the synthetic methodologies discussed for pyrimido[1,6-a]indoles and their analogues align with these principles.
Atom Economy: C-H functionalization reactions inherently improve atom economy by avoiding the need for pre-functionalized substrates. acs.orgnih.govrsc.org Multicomponent reactions, which assemble complex molecules from three or more starting materials in a single step, are also highly atom-economical. rsc.orgsemanticscholar.org
Use of Safer Solvents and Auxiliaries: The development of syntheses in environmentally benign solvents, such as water or ethanol, or even under solvent-free conditions, is a key aspect of green chemistry. oup.comresearchgate.netrsc.orgsemanticscholar.orgunica.it The electrochemical synthesis of pyrimido[4,5-b]indoles in an aqueous medium is a prime example. oup.comresearchgate.net
Energy Efficiency: Photochemical and electrochemical syntheses can often be conducted at ambient temperature and pressure, reducing energy consumption compared to methods that require high temperatures. rsc.orgoup.comresearchgate.net
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Both transition-metal catalysis and organocatalysis are central to the modern synthesis of pyrimido[1,6-a]indoles. acs.orgnih.govnih.gov Developing recyclable catalysts would further enhance the green credentials of these processes.
Waste Prevention: One-pot and tandem reactions that minimize intermediate isolation and purification steps contribute to waste prevention. nih.gov
By consciously applying these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.
Advanced Structural and Conformational Analysis of 5,7 Dimethylpyrimido 1,6 a Indole
Investigation of Tautomeric Equilibria and Isomeric Forms
There is currently no published research investigating the potential tautomeric equilibria or isomeric forms of 5,7-Dimethylpyrimido[1,6-a]indole. In related heterocyclic systems, tautomerism can be a significant factor, influencing the compound's reactivity, electronic properties, and biological function. For instance, studies on other indole (B1671886) derivatives have shown the existence of keto-enol or imine-enamine tautomerism. nih.govmdpi.com A comprehensive investigation for this compound would likely involve a combination of spectroscopic techniques, such as UV-Vis and NMR spectroscopy in various solvents, alongside computational modeling to determine the relative stabilities of potential tautomers.
Conformational Dynamics and Energetics via High-Resolution Spectroscopy
The conformational dynamics and energetic landscape of this compound have not been characterized. High-resolution spectroscopic methods, including rotational spectroscopy in the gas phase or advanced vibrational spectroscopy techniques, are powerful tools for elucidating the precise three-dimensional structure and flexibility of molecules. Such studies on related heterocyclic compounds have provided valuable insights into the barriers to internal rotation and the preferred conformations. mdpi.com Without experimental data, any discussion of the conformational preferences of the methyl groups or the planarity of the fused ring system remains purely speculative.
Single-Crystal X-ray Diffraction Studies of this compound and its Complexes
A definitive determination of the solid-state structure of this compound through single-crystal X-ray diffraction has not been reported. This technique is the gold standard for unambiguously establishing molecular connectivity, bond lengths, bond angles, and intermolecular interactions. unimi.it For related pyrimido[1,2-b]indazole derivatives, X-ray crystallography has been instrumental in confirming their molecular structures. mdpi.com The successful crystallization of this compound or its co-crystals with biomolecules would be a critical step in understanding its structural properties at an atomic level.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| Unit Cell Dimensions | Not Determined |
| Bond Lengths (Å) | Not Determined |
| Bond Angles (°) | Not Determined |
| Torsion Angles (°) | Not Determined |
This table is for illustrative purposes only, as no experimental data is available.
Solution-State Conformational Analysis using Advanced NMR Techniques
While NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules, there are no published advanced NMR studies focused on the conformational analysis of this compound in solution. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, rotating-frame Overhauser effect spectroscopy (ROESY), and the measurement of long-range coupling constants could provide detailed information about the spatial arrangement of atoms and the preferred orientation of the methyl substituents. copernicus.orgipb.ptnih.gov Such data is crucial for understanding how the molecule behaves in a biologically relevant environment.
Table 2: Anticipated NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | NOE Correlations |
| ¹H | Not Determined | Not Determined | Not Determined |
| ¹³C | Not Determined | Not Determined | Not Applicable |
This table is for illustrative purposes only, as no experimental data is available.
Chiroptical Properties and Stereochemical Integrity
The chiroptical properties of this compound have not been investigated. If the molecule were to be synthesized in an enantiomerically enriched form, techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) would be essential for characterizing its stereochemical integrity and absolute configuration. rsc.org The study of chiroptical properties is particularly relevant for understanding the interaction of chiral molecules with biological targets. copernicus.orgrsc.org
Theoretical and Computational Investigations of 5,7 Dimethylpyrimido 1,6 a Indole
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules like pyrimido[1,6-a]indoles. These calculations provide insights into the distribution of electrons within the molecule, which governs its stability and reactivity.
Key reactivity descriptors that can be calculated include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
For instance, studies on indole (B1671886) isomers have shown that stability is related to the Gibbs free energy, with lower values indicating greater stability. researchgate.net These descriptors help in predicting how a molecule will interact with other chemical species, for example, as an electron donor or acceptor in a chemical reaction.
Molecular Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. This map reveals the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
Electron-rich regions indicate likely sites for electrophilic attack and are important for hydrogen bonding interactions. rsc.org
Electron-poor regions suggest sites for nucleophilic attack.
In drug design, MEP is invaluable for understanding and optimizing the interactions between a ligand and its biological target. rsc.org By analyzing the MEP of a pyrimido[1,6-a]indole (B3349820) derivative, researchers can predict its binding orientation within a protein's active site and guide modifications to enhance binding affinity. rsc.orgrsc.org
Frontier Molecular Orbital (FMO) Analysis and Prediction of Reaction Pathways
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical for predicting the reactivity and reaction pathways of a molecule. nih.govrsc.org
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of the molecule with a high HOMO density are prone to attack by electrophiles.
LUMO: Represents the ability to accept an electron (electrophilicity). Regions with a high LUMO density are susceptible to attack by nucleophiles.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. researchgate.net
FMO analysis can explain the outcomes of various chemical reactions, including cycloadditions and electrophilic/nucleophilic substitutions, which are relevant to the synthesis and biological activity of pyrimido[1,6-a]indoles. researchgate.net
Conformational Landscape Exploration and Energy Minimization Studies
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable, low-energy conformations of a molecule and the energy barriers between them.
Computational methods can systematically explore the conformational landscape to find the most stable structures. beilstein-journals.org This is particularly important for flexible molecules that can adopt multiple shapes. For pyrimido[1,6-a]indole derivatives, understanding the preferred conformation is essential for predicting how they will fit into a biological receptor. Density functional theory (DFT) calculations are often used to corroborate and understand the preference for certain conformations. beilstein-journals.org
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for 5,7-Dimethylpyrimido[1,6-a]indole
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, collectively known as ADME, must be evaluated. In silico ADME prediction uses computational models to estimate these properties, providing a rapid and cost-effective way to screen potential drug molecules. nih.govresearchgate.net
Studies on related indole-pyrimidine derivatives have successfully used in silico tools to predict properties like: nih.govresearchgate.net
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness.
Aqueous solubility
Blood-brain barrier penetration
Cytochrome P450 enzyme inhibition
Human oral absorption
These predictions help in identifying potential liabilities of a compound early in the drug discovery process, allowing for modifications to improve its ADME profile.
Table 1: Hypothetical In Silico ADME Prediction for this compound
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | ~211.26 g/mol | < 500 |
| LogP | ~2.5-3.5 | < 5 |
| Hydrogen Bond Donors | 0 | < 5 |
| Hydrogen Bond Acceptors | 2 | < 10 |
| Oral Bioavailability | Good | > 30% |
Note: This table is hypothetical and based on general characteristics of similar heterocyclic compounds. Actual values would require specific calculations.
Molecular Docking and Molecular Dynamics Simulations of this compound-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. acs.org
For pyrimido[1,6-a]indole derivatives, docking studies can identify key interactions, such as hydrogen bonds and pi-pi stacking, with the amino acid residues in the active site of a target protein. nih.gov For example, studies on related pyrimido[5,4-b]indoles have used computational methods to show that active compounds appear to bind to the MD-2 protein in the TLR4/MD-2 complex. nih.gov
Molecular dynamics (MD) simulations can then be used to study the stability of the docked complex over time, providing a more dynamic picture of the binding event.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Pyrimido[1,6-a]indole Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
By developing a QSAR model for a series of pyrimido[1,6-a]indole derivatives, it would be possible to:
Predict the biological activity of new, unsynthesized derivatives.
Identify the key molecular features that are important for activity.
Guide the design of more potent and selective compounds.
Successful QSAR models have been developed for other indole derivatives, demonstrating the utility of this approach in drug design. nih.gov
Cheminformatics-Driven Lead Prioritization and Scaffold Hopping Studies
Currently, publicly available scientific literature lacks specific studies detailing cheminformatics-driven lead prioritization or scaffold hopping efforts centered on this compound. While the broader class of indole derivatives is a frequent subject of computational drug discovery programs, research focusing explicitly on this particular pyrimido[1,6-a]indole analog remains to be published.
In the general field of medicinal chemistry, cheminformatics plays a crucial role in identifying and prioritizing lead compounds for further development. This process often involves the computational screening of large compound libraries against a specific biological target. Virtual screening techniques, such as structure-based and ligand-based approaches, are employed to predict the binding affinity and potential activity of molecules. Compounds with promising predicted activity and favorable pharmacokinetic properties are then prioritized for experimental validation.
Scaffold hopping is another key computational strategy used to discover novel chemotypes with similar biological activity to a known active compound. This technique involves searching for structurally different molecules that can mimic the key pharmacophoric features of the original scaffold, thus providing alternative intellectual property space and potentially improved drug-like properties.
Although no direct applications of these methods to this compound have been reported, the pyrimido[1,6-a]indole scaffold itself has been a subject of synthetic and medicinal chemistry research. For instance, various derivatives of pyrimido[1,6-a]indol-1(2H)-one have been synthesized and evaluated for their potential pharmacological activities. These studies provide a foundation for future computational work, where the known active compounds could serve as starting points for virtual screening and scaffold hopping campaigns to identify new analogs with enhanced potency and selectivity.
One study on the synthesis of pyrimido[1,6-a]indol-1(2H)-one derivatives highlights the modular nature of the synthesis, allowing for the introduction of diverse substituents. This structural diversity is a key prerequisite for meaningful structure-activity relationship (SAR) studies, which are often augmented and rationalized using computational modeling.
Based on the conducted research, there is currently no publicly available scientific literature detailing the pharmacological and biological activity of the specific chemical compound This compound .
Extensive searches for preclinical data on this particular molecule, including its effects on enzymes, receptors, protein interactions, nucleic acids, and its activity in cellular assays, have not yielded any relevant results. The scientific studies identified in the search results pertain to structurally related but distinct compounds, such as various indole and pyrimidoindole derivatives. These related compounds exhibit a range of biological activities, including anticancer and receptor-modulating effects. However, due to the precise structural requirements for pharmacological activity, these findings cannot be extrapolated to this compound.
Therefore, an article focusing solely on the pharmacological and biological activity profiling of this compound, as per the requested outline, cannot be generated at this time due to the absence of specific research data for this compound in the public domain. Further experimental studies would be required to elucidate its potential pharmacological properties.
Research on this compound Remains Limited, Precluding Detailed Pharmacological Profiling
Despite a thorough review of scientific literature, detailed preclinical data on the pharmacological and biological activity of the chemical compound this compound is not available in the public domain. As a result, a comprehensive analysis according to the requested outline on its specific effects on cellular processes and in vivo efficacy cannot be provided at this time.
While the broader class of pyrimido[1,6-a]indole derivatives has been a subject of chemical synthesis and preliminary pharmacological investigation, specific data for the 5,7-dimethyl substituted variant is scarce. Early studies on some pyrimido[1,6-a]indole derivatives have suggested potential antipyretic, anti-inflammatory, and analgesic activities, though these findings are not specific to this compound.
The compound this compound has been identified as a metabolite in untargeted metabolomic analysis in a study involving a mouse model of atopic dermatitis. researchgate.netnih.gov However, this research did not investigate the pharmacological properties of the compound itself; it was merely listed among numerous other detected metabolites. researchgate.netnih.gov This indicates the existence of the molecule in a biological context but does not provide any information regarding its mechanism of action or potential therapeutic effects.
Consequently, there is no available scientific literature detailing studies on the following for this compound:
Cell Cycle Regulation and Apoptosis Induction/Inhibition Studies: No research has been published investigating the impact of this specific compound on cell cycle progression or its ability to induce or inhibit programmed cell death.
Autophagy Modulation and Lysosomal Pathway Investigations: The effect of this compound on cellular autophagic processes or lysosomal function has not been documented.
Signal Transduction Pathway Analysis: There are no reports on how this compound might influence key cellular signaling pathways, which would typically be assessed by methods such as Western blotting or RT-qPCR.
Gene Expression Profiling: Comprehensive analysis of changes in gene expression, for instance through RNA-seq or microarray analysis, upon treatment with this compound has not been performed.
Phenotypic Screening in Disease-Relevant Cellular Models: The compound has not been screened for its effects in cellular models of specific diseases.
In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: No studies on the efficacy or the pharmacokinetic and pharmacodynamic properties of this compound in any disease-specific animal models have been published.
Pharmacological and Biological Activity Profiling of 5,7 Dimethylpyrimido 1,6 a Indole Pre Clinical Focus
In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Animal Models (Non-human)
Pharmacokinetic Profiling in Animal Species
There is currently no publicly available information on the pharmacokinetic profile of 5,7-Dimethylpyrimido[1,6-a]indole in any animal species. Key parameters such as its bioavailability, plasma half-life, tissue distribution, and metabolic fate have not been reported in scientific literature. This information is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound and for designing further preclinical and clinical studies.
Pharmacodynamic Assessment in Animal Models
Similarly, data on the pharmacodynamic assessment of this compound in animal models is absent from available research. There are no published studies detailing its target engagement, its effect on relevant biomarkers, or the validation of its mechanism of action in a living organism. Such studies are essential to link the compound's chemical structure to a biological response and to establish its potential therapeutic efficacy.
Exploratory Systemic Tolerance and Early-Stage Toxicological Studies in Animal Models
Information regarding the systemic tolerance and early-stage toxicology of this compound in animal models is also not publicly documented. These foundational safety studies are critical for identifying any potential adverse effects and for determining a preliminary safety profile of a new chemical entity.
Structure Activity Relationship Sar and Lead Optimization Strategies for 5,7 Dimethylpyrimido 1,6 a Indole Derivatives
Design and Synthesis of 5,7-Dimethylpyrimido[1,6-a]indole Analogues and Congeners
The synthesis of the pyrimido[1,6-a]indole (B3349820) core is crucial for exploring its therapeutic potential. Various synthetic strategies have been developed for the broader class of pyrimido[1,6-a]indolones. One notable method is a one-pot synthesis that proceeds through a sequential process involving nucleophilic addition, copper-catalyzed N-arylation, and palladium-catalyzed C-H activation. nih.gov This approach allows for the efficient construction of the pyrimido[1,6-a]indol-1(2H)-one scaffold from readily available starting materials like ortho-gem-dibromovinyl isocyanates and N-alkyl-anilines. nih.gov
Another synthetic route involves the reaction of dicyanomethylideneindoline with various isocyanates to produce 2-alkyl-3-imino-1-oxo-1,2,3,5-tetrahydropyrimido-[1,6-a]-indole-4-carbonitrile derivatives. ekb.eg These can be further modified, for instance, through reduction with sodium borohydride (B1222165) to yield the corresponding enaminonitriles. ekb.eg More complex, fused pyrimido[1,6-a]-indolone derivatives have been synthesized via rhodium(III)-catalyzed cascade annulations of N-(pivaloyloxy)-1H-indole-1-carboxamide with 2-alkynylaryl aldehydes or ketones. researchgate.net
For a related isomer, the 9H-pyrimido[4,5-b]indole scaffold, a multi-step synthesis has been described. This process starts with the appropriate indole (B1671886), followed by cyclization and chlorination to get a key intermediate, 4-chloro-9H-pyrimido[4,5-b]indole. This intermediate can then undergo nucleophilic substitution and further reactions to generate a variety of derivatives. nih.gov
These synthetic methodologies provide a framework for the potential synthesis of this compound analogues by utilizing appropriately substituted indole precursors.
Positional and Substituent Effects on Biological Activity and Selectivity
The biological activity of pyrimido-indole derivatives is highly dependent on the nature and position of various substituents. Preliminary pharmacological screenings of some pyrimido-[1,6-a]-indole derivatives have indicated potential antipyretic, anti-inflammatory, and analgesic activities. ekb.eg For a series of pyrimido[1',6':1,2]pyrido[3,4-b]indoles, which are potent inhibitors of lipid peroxidation, preliminary SAR analysis suggested that a saturated pyrimidine (B1678525) moiety was crucial for this activity. nih.gov
More detailed SAR studies have been conducted on the related 9H-pyrimido[4,5-b]indole scaffold, which was investigated for dual inhibition of RET and TRK kinases. nih.gov In this case, the design strategy focused on altering substituents at two key positions: the R1 position, predicted to interact with the solvent front, and the R2 position, predicted to interact with a back pocket of the kinase. nih.gov It was discovered that an aniline-based linker was important for activity. nih.gov Furthermore, the nature of the heterocycle at the R2 position was found to be a critical determinant of selectivity; a tert-butyl pyrazole (B372694) favored dual activity against both RET and TRK, whereas a tert-butyl isoxazole (B147169) resulted in greater inhibition of RET. nih.gov
These findings underscore the importance of systematic modifications around the core scaffold to modulate potency and selectivity. For the hypothetical this compound, the methyl groups at positions 5 and 7 would likely influence the compound's steric and electronic properties, which in turn would affect its binding to biological targets.
Table 1: Summary of Positional and Substituent Effects on Pyrimido-Indole Derivatives
| Scaffold | Key Position(s) | Substituent Effect | Resulting Activity | Reference |
|---|---|---|---|---|
| Pyrimido[1',6':1,2]pyrido[3,4-b]indole | Pyrimidine moiety | Saturation of the ring | Inhibition of lipid peroxidation | nih.gov |
| 9H-Pyrimido[4,5-b]indole | Linker | Aniline-based linker | Important for kinase inhibition | nih.gov |
| 9H-Pyrimido[4,5-b]indole | R2 (back pocket) | Tert-butyl pyrazole | Dual RET/TRK inhibition | nih.gov |
| 9H-Pyrimido[4,5-b]indole | R2 (back pocket) | Tert-butyl isoxazole | Selective RET inhibition | nih.gov |
Stereochemical and Conformational Effects on Efficacy and Target Binding
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of a molecule can have a profound impact on its biological activity. While specific studies on the stereochemical and conformational effects of this compound derivatives are not available, general principles of medicinal chemistry suggest these would be important factors.
For instance, the synthesis of conformationally rigid analogues is a common strategy to understand the bioactive conformation of a ligand and to improve its binding affinity and selectivity. In the context of other pyrimido-indole isomers, such as pyrimido[5,4-b]indoles, conformationally rigid analogues have been prepared to study the architecture of the receptor-ligand complex for alpha(1D)-adrenoceptors. nih.gov The introduction of chiral centers into the pyrimido[1,6-a]indole scaffold would result in enantiomers, which could exhibit different potencies and efficacies, as one enantiomer may fit better into the chiral binding site of a biological target than the other.
Bioisosteric Replacements and Scaffold Modifications
Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties. While specific examples for the pyrimido[1,6-a]indole scaffold are not detailed in the available literature, this approach is widely used for indole-based compounds.
For example, in other heterocyclic systems, replacing a part of the molecule with a bioisostere can lead to significant changes in biological activity. This could involve, for instance, replacing a phenyl ring with a thiophene (B33073) or pyridine (B92270) ring, or a carboxylic acid with a tetrazole. The core pyrimido[1,6-a]indole scaffold itself could be modified, for example, by changing the fusion pattern to create isomers like pyrimido[1,2-a]indoles or 9H-pyrimido[4,5-b]indoles, which have been shown to possess different biological activities. nih.gov
Development of Prodrug Strategies for Enhanced Pharmacological Profile
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to overcome issues with solubility, permeability, stability, or to achieve targeted drug delivery. There is currently no specific information in the reviewed literature regarding the development of prodrug strategies for pyrimido[1,6-a]indole derivatives. However, if a promising active compound from this class were identified with poor drug-like properties, a prodrug approach could be considered. For example, if the molecule contained a hydroxyl or amine group, it could be esterified or amidated to create a more lipophilic prodrug that could be cleaved by metabolic enzymes to release the active drug.
Multi-Targeted Ligand Design Principles Applied to Pyrimido[1,6-a]indole Derivatives
Designing ligands that can modulate multiple biological targets simultaneously is an emerging paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. A clear example of this approach within the broader pyrimido-indole class is the development of 9H-pyrimido[4,5-b]indole derivatives as dual inhibitors of RET and TRK kinases. nih.gov This dual activity could be beneficial in tumors with genetic backgrounds involving both RET and TRK, and could also help in overcoming resistance mechanisms that may arise from selective inhibition of a single target. nih.gov The key to achieving this multi-target activity was the strategic modification of substituents on the pyrimido-indole scaffold to achieve balanced inhibition of both kinases. nih.gov
Fragment-Based Drug Design Approaches Utilizing the Pyrimido[1,6-a]indole Core
Fragment-based drug design (FBDD) is a powerful method for lead discovery that starts with identifying small, low-molecular-weight fragments that bind to a biological target. frontiersin.orgdrughunter.com These fragments are then grown, linked, or merged to create a more potent lead compound. nih.govfrontiersin.org
While there are no specific reports of FBDD being applied to the pyrimido[1,6-a]indole core, this strategy is highly applicable to such complex heterocyclic systems. An FBDD campaign could begin by screening a fragment library to identify small molecules that bind to a target of interest. If a fragment containing a pyrimidine or indole motif is identified, it could serve as a starting point. Alternatively, the pyrimido[1,6-a]indole scaffold itself could be deconstructed into its constituent fragments (e.g., a substituted indole and a substituted pyrimidine) to understand key binding interactions. The core itself could be considered a fragment to be elaborated upon. For example, in the development of PDE10A inhibitors, a pyrazolopyrimidine core was identified as a fragment hit and was subsequently optimized. nih.gov This highlights how a heterocyclic core, similar in complexity to the pyrimido[1,6-a]indole system, can be the foundation of an FBDD program.
Potential Therapeutic Applications and Mechanistic Insights of 5,7 Dimethylpyrimido 1,6 a Indole Mechanistic and Pre Clinical Focus
Anti-Cancer Potential through Specific Molecular Mechanisms
The indole (B1671886) and fused pyrimidine (B1678525) ring systems are prominent scaffolds in the development of novel anti-cancer agents. nih.govmdpi.com While no studies have specifically evaluated the anti-cancer properties of 5,7-Dimethylpyrimido[1,6-a]indole, research on related pyrimido-indole compounds suggests potential in this area.
One notable example is the pyrimido-indole compound CD-160130, which has been shown to exhibit antileukemic effects. nih.gov This compound acts by inhibiting the KV11.1 (hERG1) potassium channels, which are often overexpressed in various cancers and contribute to pro-survival signaling and resistance to chemotherapy. nih.gov Specifically, CD-160130 shows a preferential inhibition of the KV11.1B isoform, which is expressed in leukemia cells. nih.govresearchgate.net
Furthermore, other fused pyrimidine and indole hybrids have demonstrated anti-cancer activity through various mechanisms. For instance, some pyrimido[4,5-b] nih.govresearchgate.netnaphthyridin-4(1H)-one derivatives have shown efficacy against human liver cancer cells. researchgate.net Additionally, certain pyrimidodiazepines, which share structural similarities, have displayed potent cytotoxic activity against a range of cancer cell lines, potentially through DNA binding and intercalation. rsc.org The anticancer potential of indole derivatives is vast, with compounds targeting tubulin polymerization, DNA topoisomerases, and various protein kinases. mdpi.com
Table 1: Anti-Cancer Activity of Selected Pyrimido-Indole Analogs
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| CD-160130 | Leukemia | Preferential inhibition of KV11.1B (hERG1) potassium channel | nih.gov |
| Pyrimido[4,5-b] nih.govresearchgate.netnaphthyridin-4(1H)-one derivatives | Human Liver Cancer | Proliferation inhibition | researchgate.net |
Anti-Inflammatory and Immunomodulatory Activities
The pyrimido[1,6-a]indole (B3349820) scaffold has been investigated for its anti-inflammatory properties. A study from 1995 reported the synthesis of pyrimido(4',5':4,5)pyrimido(1,6-a)indole derivatives with potential anti-inflammatory and antipyretic activities. researchgate.net While the specific mechanisms for these compounds were not detailed, the broader class of indole derivatives is known to possess anti-inflammatory effects. nih.gov
More recently, this compound itself was identified as a metabolite in a study on atopic dermatitis in mice, suggesting a potential link to inflammatory or immunological processes, though its specific role was not elucidated. researchgate.netnih.gov The anti-inflammatory effects of some indole derivatives are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). nih.gov Serotonergic pathways, particularly involving the 5-HT2A receptor which can be modulated by indole-like structures, are also implicated in inflammation. wikipedia.org
Table 2: Anti-Inflammatory Potential of Related Indole and Pyrimidine Derivatives
| Compound Class | Finding | Potential Mechanism | Reference |
|---|---|---|---|
| Pyrimido(4',5':4,5)pyrimido(1,6-a)Indoles | Potential anti-inflammatory and antipyretic activities | Not specified | researchgate.net |
| Indole derivatives | General anti-inflammatory properties | Inhibition of pro-inflammatory mediators | nih.govnih.gov |
Neuropharmacological Applications
Derivatives of pyrimidoindole have been studied for their effects on the central nervous system. A study on various pyrimidoindole derivatives demonstrated a spectrum of psychotropic activity, including sedative and antidepressant-like effects. nih.gov Specifically, 5-methyl derivatives of pyrimido[3,4-a]indole were found to be antagonists of 5-hydroxytryptophan, while 2,5-dimethyltetrahydropyrimido[3,4-a]indole derivatives showed potential antidepressant properties. nih.gov
Additionally, a series of pyrimido[1',6':1,2]pyrido[3,4-b]indole derivatives were found to be potent inhibitors of lipid peroxidation. nih.gov This activity suggests a potential for neuroprotection, as lipid peroxidation is a key mechanism in various neurodegenerative diseases and brain injuries. nih.gov Some of these compounds showed protective effects in models of bilateral carotid occlusion and head injury in mice. nih.gov
Table 3: Neuropharmacological Activities of Pyrimidoindole Derivatives
| Compound Class/Derivative | Observed Effect | Potential Application | Reference |
|---|---|---|---|
| Pyrimidoindole derivatives | Sedative and antidepressant-like activity | Depression, Anxiety | nih.gov |
Anti-Infective Properties against Bacterial, Viral, Fungal, and Parasitic Pathogens
The pyrimido[1,6-a]indole core structure is related to other fused heterocyclic systems that have shown promise as anti-infective agents. For instance, pyrimido[1,6-a]benzimidazoles have been identified as a new class of DNA gyrase inhibitors, a mechanism that is the basis for some clinically useful antibacterial agents. nih.gov DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.
While direct anti-infective studies on this compound are not available, the broader indole and pyrimidine classes of compounds have a rich history in anti-infective research, with derivatives showing activity against bacteria, fungi, viruses, and parasites. nih.govmdpi.comresearchgate.netnih.gov For example, certain 1,2,4-triazolo[1,5-a]pyrimidines have demonstrated narrow-spectrum antibacterial activity against Enterococcus faecium. acs.org
Table 4: Anti-Infective Potential Based on Related Heterocyclic Systems
| Compound Class | Target/Organism | Mechanism of Action | Reference |
|---|---|---|---|
| Pyrimido[1,6-a]benzimidazoles | Bacteria | DNA gyrase inhibition | nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Enterococcus faecium | Inhibition of cell-wall biosynthesis | acs.org |
Cardioprotective and Cardiovascular Modulatory Effects
The potential for cardiovascular effects of pyrimido-indole derivatives is highlighted by the aforementioned pyrimido-indole compound, CD-160130. While investigated for its anti-cancer properties, its primary target, the KV11.1 (hERG1) channel, is critically important for cardiac repolarization. nih.gov The isoform-selectivity of CD-160130 is noteworthy because non-selective hERG1 channel blockers can lead to cardiac arrhythmias. The development of isoform-selective compounds could potentially offer therapeutic benefits without significant cardiotoxicity. nih.govresearchgate.net
Furthermore, the inhibitory effects of pyrimido[1',6':1,2]pyrido[3,4-b]indole derivatives on lipid peroxidation could also confer cardioprotective benefits, as oxidative stress is a key contributor to cardiovascular diseases. nih.gov
Table 5: Potential Cardiovascular Effects of Pyrimido-Indole Derivatives
| Compound/Derivative Class | Potential Effect | Mechanism | Reference |
|---|---|---|---|
| CD-160130 | Reduced cardiotoxicity risk | Preferential inhibition of KV11.1B over KV11.1A isoform | nih.govresearchgate.net |
Metabolic Regulation and Anti-Diabetic Potential
There is currently no direct evidence to suggest that this compound has anti-diabetic or metabolic regulatory properties. However, metabolites of tryptophan, from which the indole structure is derived, such as indolepropionic acid, have been investigated for their roles in metabolic disorders like type 2 diabetes and non-alcoholic fatty liver disease. nih.gov These metabolites are produced by gut microbiota and can influence glucose metabolism and inflammation. nih.gov Given that this compound has been identified as a metabolite, its origins and broader metabolic functions warrant further investigation.
Applications in Rare Diseases and Orphan Drug Research
At present, there is no information linking this compound or its close analogs to research in rare diseases or its consideration for orphan drug status. The development of orphan drugs is crucial for addressing the significant unmet medical needs of patients with rare conditions. researchgate.net
Analytical Methodologies for Detection and Quantification of 5,7 Dimethylpyrimido 1,6 a Indole
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are paramount for the separation of 5,7-Dimethylpyrimido[1,6-a]indole from complex mixtures, enabling its accurate quantification. The choice of technique depends on the compound's volatility, polarity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The inherent aromaticity and conjugated π-system of the pyrimido[1,6-a]indole (B3349820) core suggest strong ultraviolet (UV) absorbance, making UV and Photodiode Array (PDA) detectors suitable for its detection. For enhanced sensitivity and structural confirmation, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.
LC-MS/MS, in particular, offers high selectivity and sensitivity, which is crucial for detecting trace amounts of the compound in complex biological or environmental samples. mdpi.com The analysis of other indole (B1671886) alkaloids by UHPLC-MS/MS has demonstrated the power of this technique for separating and identifying structurally similar compounds. nih.gov
Table 1: Hypothetical HPLC and HPLC-MS/MS Parameters for this compound Analysis
| Parameter | HPLC-UV/PDA | HPLC-MS/MS |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) | Acetonitrile and water (with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) nih.gov |
| Gradient | Optimized for separation from impurities | Optimized for separation and ionization |
| Flow Rate | 1.0 mL/min | 0.2-0.4 mL/min |
| Detection | UV at ~280 nm and other relevant λmax | ESI in positive ion mode; MRM transitions specific to the compound |
| Ionization Source | - | Electrospray Ionization (ESI) |
| Mass Analyzer | - | Triple Quadrupole (QqQ) or Orbitrap |
This table presents hypothetical parameters that would require optimization for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the volatility of this compound may be limited, GC-MS analysis could be feasible, potentially after a derivatization step to increase its volatility and improve its chromatographic properties. Silylation is a common derivatization technique for compounds containing N-H groups.
GC-MS offers excellent separation efficiency and provides structural information through mass spectral fragmentation patterns, aiding in the unequivocal identification of the analyte. impactfactor.org The analysis of other heterocyclic amines in food matrices has been successfully performed using GC-MS/MS, highlighting its applicability to this class of compounds. nih.gov
Supercritical Fluid Chromatography (SFC) presents a viable alternative to both HPLC and GC, particularly for the separation of isomers. If chiral derivatives of this compound were to be synthesized, SFC would be an excellent technique for their enantiomeric separation. SFC often provides faster separations and uses less organic solvent compared to normal-phase HPLC. While specific applications of SFC for pyrimido[1,6-a]indoles are not documented, its use in the separation of other indole derivatives has been reported.
A critical aspect of quantitative analysis is the development and validation of the analytical method for the specific matrix of interest. This ensures the reliability, accuracy, and precision of the results. The validation process, guided by international guidelines such as those from the ICH, typically involves assessing the following parameters:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity and Range: The concentration range over which the instrumental response is directly proportional to the analyte concentration. srce.hr
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked matrix samples. frontiersin.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). srce.hr
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
For biological matrices like plasma or tissues, sample preparation is a crucial step to remove interferences and concentrate the analyte. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE) mdpi.com, and protein precipitation would need to be optimized. For environmental samples, similar extraction and clean-up procedures would be necessary to mitigate matrix effects.
Table 2: Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (r²) | Correlation coefficient of the calibration curve | ≥ 0.99 srce.hr |
| Accuracy (% Recovery) | Percentage of analyte recovered from a spiked matrix | 80-120% |
| Precision (RSD%) | Relative Standard Deviation of replicate measurements | ≤ 15% (≤ 20% at LOQ) |
| LOD | Lowest detectable concentration | Signal-to-Noise ratio of 3:1 |
| LOQ | Lowest quantifiable concentration | Signal-to-Noise ratio of 10:1 |
These criteria are general and may be adjusted based on the specific application and regulatory requirements.
Spectrophotometric and Fluorimetric Assays for High-Throughput Screening
The fused aromatic system of this compound is expected to exhibit distinct spectrophotometric and fluorimetric properties. Research on related pyrimido[1,6-a]indole derivatives has shown that these compounds can be highly fluorescent. rsc.org This intrinsic fluorescence can be exploited to develop sensitive and rapid assays for high-throughput screening (HTS) applications.
The absorption and fluorescence spectra of indole derivatives are influenced by substitutions on the ring system and the solvent polarity. nih.govresearchgate.net For this compound, one would expect characteristic absorption maxima in the UV region. Upon excitation at an appropriate wavelength, the compound would likely emit fluorescence at a longer wavelength. The intensity of this fluorescence would be proportional to the concentration of the compound, forming the basis of a quantitative assay. The photophysical properties of newly synthesized pyrido[2,3-b]indoles, another class of fused indole heterocycles, have been extensively studied, revealing their potential as fluorescent probes. nih.gov
Table 3: Potential Spectroscopic Properties for Assay Development
| Property | Description | Potential Application |
| UV-Vis Absorption | Wavelengths of maximum absorbance (λmax) in the UV-Vis spectrum. | Quantitative analysis in simple solutions; determination of concentration. |
| Fluorescence Emission | Wavelength of maximum fluorescence emission upon excitation at a specific wavelength. | Highly sensitive quantification; development of HTS assays. |
| Quantum Yield | Efficiency of the fluorescence process. | Indicator of the potential sensitivity of a fluorescence-based assay. |
| Solvatochromism | Shift in absorption or emission spectra with changes in solvent polarity. | Probing the microenvironment of the molecule. |
Electrochemical and Biosensor-Based Detection Methods
Electrochemical methods offer a sensitive and often cost-effective approach for the detection of electroactive compounds. The indole nucleus is known to be electroactive and can be oxidized at various electrode surfaces. acs.org It is plausible that the this compound molecule would also exhibit electrochemical activity due to its electron-rich heterocyclic system.
Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) could be employed to study the redox behavior of the compound and to develop quantitative analytical methods. The development of electrochemical sensors often involves the modification of electrode surfaces to enhance sensitivity and selectivity. youtube.com While specific electrochemical studies on this compound are not available, research on the electrochemical synthesis and detection of other fused heterocyclic systems provides a foundation for this approach. acs.org
Biosensor-based detection is an emerging area that combines the high selectivity of biological recognition elements with the sensitivity of a transducer. For instance, if this compound were found to interact with a specific enzyme or receptor, this interaction could be harnessed to create a highly specific biosensor. Optical chemosensors based on N-heterocyclic dyes have been developed for the detection of various analytes, demonstrating the potential of this class of compounds in sensor technology. nih.gov
Due to the highly specific nature of the chemical compound "this compound," publicly available research data regarding its specific analytical methodologies, particularly concerning immunoassay development and in situ or live-cell imaging, is not available at this time.
While general information exists for the broader classes of pyrimido[1,6-a]indole derivatives and other indole-based fluorescent probes, this information is not specific to the 5,7-dimethyl substituted compound and therefore cannot be used to accurately fulfill the requirements of the requested article.
Therefore, the sections on "Immunoassay Development" and "In Situ and Live-Cell Imaging Techniques" cannot be completed as requested.
Future Perspectives and Emerging Research Challenges for 5,7 Dimethylpyrimido 1,6 a Indole Research
Identification of Novel Biological Targets and Unexplored Signaling Pathways
A primary challenge and opportunity for 5,7-Dimethylpyrimido[1,6-a]indole lies in the identification of its specific biological targets. Currently, dedicated studies on its molecular interactions are limited. However, research on analogous indole-based and fused pyrimidine (B1678525) heterocyclic systems offers a map of potential target classes that could be relevant for future investigations.
For instance, different pyrimido-indole isomers have shown affinity for a range of receptors. New series of pyrimido[5,4-b]indoles have been designed and evaluated as ligands for α(1)-adrenoceptor subtypes, with many showing preferential affinity for the α(1D)-AR subtype nih.gov. Other indole-derived scaffolds have been investigated as γ-secretase modulators for potential Alzheimer's disease treatment researchgate.net. Furthermore, indole (B1671886) derivatives play a role in regulating the Treg/Th17 balance through the aryl hydrocarbon receptor (AhR) and can modulate hypoxia-inducible factor 1α (HIF-1α), a key transcription factor in cellular adaptation to low oxygen, which is relevant in cancer and inflammation. frontiersin.org The 5-HT2A receptor, a key target for psychedelic drugs and atypical antipsychotics, is another well-known target for many indole-based molecules. wikipedia.org
These findings suggest that the this compound scaffold could be screened against a variety of targets, including G-protein coupled receptors (GPCRs), kinases, and transcription factors, to uncover its unique biological activity.
Table 1: Potential Biological Target Classes for Pyrimido[1,6-a]indole (B3349820) Research
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Adrenoceptors, Serotonin Receptors (5-HT2A) | Neurology, Cardiovascular Disease |
| Enzymes | γ-Secretase, Kinases, DNA Gyrase | Neurodegenerative Disease, Cancer, Infectious Disease |
| Transcription Factors | Hypoxia-Inducible Factor 1α (HIF-1α) | Cancer, Inflammation |
Development of Advanced Drug Delivery Systems (e.g., nanoparticles, targeted conjugates)
For many promising heterocyclic compounds, poor solubility, lack of specificity, and systemic toxicity are significant barriers to clinical translation. nih.gov Advanced drug delivery systems offer a strategy to overcome these limitations. Should this compound demonstrate potent biological activity, its development would likely necessitate exploration of such systems.
Polymer-drug conjugates (PDCs) are one such avenue, where the drug is attached to a polymer backbone, potentially enhancing its solubility and enabling targeted delivery to specific tissues, such as tumors. nih.gov Nanoparticle-based systems, including liposomes and polymeric nanoparticles, can encapsulate therapeutic agents, protecting them from degradation, controlling their release, and improving their pharmacokinetic profile. nih.govresearchgate.net These nanomedicines can be further engineered with targeting ligands (e.g., antibodies, peptides) to direct the drug specifically to cancer cells or other diseased tissues, thereby increasing efficacy and minimizing off-target side effects. nih.gov
Table 2: Advanced Drug Delivery Strategies for Heterocyclic Compounds
| Delivery System | Description | Potential Advantages for this compound |
|---|---|---|
| Polymer-Drug Conjugates (PDCs) | Covalent attachment of the drug to a polymer backbone. | Improved water solubility, prolonged circulation time, potential for targeted delivery. |
| Lipid-Based Nanoparticles | Encapsulation within lipid vesicles (liposomes). | Biocompatible, can carry both hydrophilic and hydrophobic drugs, reduces systemic toxicity. |
| Polymeric Nanoparticles | Encapsulation within a solid polymeric matrix. | Controlled and sustained release, protection from degradation, surface can be functionalized for targeting. |
| Targeted Conjugates | Attachment of the drug to a molecule (e.g., antibody) that binds to a specific cellular receptor. | High specificity for target cells, enhanced potency, reduced off-target effects. |
Exploration of Synergistic Combinations with Existing Therapeutic Agents
The complexity of diseases like cancer and multi-drug resistant infections often requires combination therapy. Exploring the synergistic potential of this compound with existing drugs could be a highly fruitful research direction. Synergistic interactions can lead to enhanced therapeutic efficacy, reduced dosages of individual drugs (thereby lowering toxicity), and the ability to overcome drug resistance mechanisms. nih.gov
Research on other indole derivatives has already demonstrated the power of this approach. Certain indole compounds have been shown to act synergistically with conventional antibiotics like oxacillin (B1211168) and vancomycin (B549263) against resistant bacteria, such as MRSA. nih.govnih.gov These derivatives appear to work by permeabilizing the bacterial cell membrane, allowing the conventional antibiotic to reach its target more effectively. nih.gov In oncology, sunitinib, an approved drug containing an indole core, has shown synergistic effects when combined with other targeted agents for treating various cancers. rsc.org Future studies could investigate whether this compound can potentiate the effects of standard-of-care antibiotics, chemotherapeutics, or targeted therapies.
Application as a Chemical Probe for Investigating Biological Processes
Beyond direct therapeutic applications, novel chemical scaffolds can serve as powerful tools for basic research. A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in cells and organisms. Should this compound be found to have a specific and potent interaction with a novel biological target, it could be developed into such a probe.
The indole framework is a common feature in fluorescent probes. nih.gov By attaching fluorophores or other reporter tags, derivatives of this compound could be synthesized to visualize biological processes. For example, novel indole derivatives have been designed as fluorescent probes for pH sensing and for imaging polyamine transport systems, which are often dysregulated in cancer. nih.govscilit.com Developing the pyrimido[1,6-a]indole scaffold into a chemical probe would first require the definitive identification of a high-affinity biological target, followed by medicinal chemistry efforts to optimize its selectivity and equip it with the necessary properties for use in biological assays.
Sustainability Considerations in the Production and Utilization of this compound
Modern chemical synthesis is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship. The future development of this compound must incorporate these considerations from the outset. Traditional multi-step syntheses of complex heterocycles often generate significant waste and use hazardous reagents.
Future research should focus on developing sustainable synthetic routes. Methodologies like one-pot multicomponent reactions (MCRs), which combine several starting materials in a single step to form a complex product, are highly desirable as they reduce solvent use and purification steps. nih.govnih.gov Mechanochemical synthesis, using techniques like ball-milling, can dramatically reduce or eliminate the need for solvents. rsc.orgresearchgate.net Furthermore, the use of greener catalysts and aqueous reaction media represents another important frontier. researchgate.net For instance, a one-pot synthesis for pyrimido[1,6-a]indol-1(2H)-one derivatives has already been described, showcasing an efficient sequential process. nih.gov Applying these green principles to the synthesis of this compound will be crucial for its economic and environmental viability.
Addressing Challenges in Translating Pre-clinical Findings into Advanced Development Stages
The path from a promising preclinical compound to a clinically approved drug is fraught with challenges. Any future development of this compound will need to navigate this "valley of death" where many drug candidates fail. Key hurdles include demonstrating a favorable safety profile, achieving suitable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and establishing robust in vivo efficacy. researchgate.net
Heterocyclic compounds, while offering rich chemical diversity, can present specific challenges such as off-target toxicities and metabolic instability. nih.govresearchgate.net Early and comprehensive preclinical studies are essential to identify potential liabilities. Improving preclinical models to be more predictive of human outcomes and identifying biomarkers to track a drug's effect are critical steps to increase the probability of success in clinical trials. researchgate.net For a novel scaffold like this compound, the very first challenge is the lack of existing data, requiring a thorough, step-by-step evaluation of its biological and safety profile before it can be considered for advanced development.
Table 3: Common Challenges in Preclinical to Clinical Translation
| Challenge Area | Description | Relevance to this compound |
|---|---|---|
| Pharmacokinetics (ADME) | Poor absorption, rapid metabolism, or inefficient distribution can limit drug efficacy. | The compound's ADME profile is unknown and must be thoroughly characterized. |
| Toxicology | Off-target effects, cardiac toxicity (e.g., hERG inhibition), or genotoxicity can halt development. | A comprehensive safety pharmacology and toxicology assessment is required. |
| Efficacy in Animal Models | Promising in vitro activity may not translate to efficacy in a complex living organism. | Robust proof-of-concept must be demonstrated in relevant animal models of disease. |
| Scalable Synthesis | The chemical synthesis must be efficient, cost-effective, and scalable for clinical and commercial production. | A sustainable and scalable synthetic route needs to be established early in development. |
| Formulation | Poor solubility or stability can make it difficult to formulate an effective drug product. | Formulation studies will be necessary to develop a stable and bioavailable dosage form. |
Leveraging Artificial Intelligence and Machine Learning in Pyrimido[1,6-a]indole Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating timelines and improving the quality of candidate molecules. nih.gov For a novel scaffold like this compound, these computational tools offer immense potential across the entire research and development pipeline.
Table 4: Application of AI/ML in the Pyrimido[1,6-a]indole Discovery Pipeline
| R&D Stage | AI/ML Application | Potential Impact |
|---|---|---|
| Target Identification | Analyzing 'omics' data to predict protein targets. | Accelerates the discovery of the compound's mechanism of action. |
| Hit-to-Lead Optimization | Generative models design novel derivatives with improved properties. | Reduces the number of compounds that need to be synthesized and tested. |
| Preclinical Development | Predictive models for ADMET properties. | Lowers the risk of late-stage failures due to poor safety or pharmacokinetics. |
| Synthetic Chemistry | AI tools predict optimal and sustainable synthetic routes. | Improves the efficiency and reduces the environmental impact of chemical synthesis. |
By integrating AI and ML into the research strategy, the exploration of this compound and its analogs can be conducted with greater speed, precision, and a higher probability of success.
Conclusion
Synthesis of Key Research Findings and Mechanistic Understanding of 5,7-Dimethylpyrimido[1,6-a]indole
The pyrimido[1,6-a]indole (B3349820) core is a heterocyclic structure that has garnered attention for its pharmacological potential. Research into derivatives of this scaffold has indicated a range of biological activities, including analgesic, anti-inflammatory, and antipyretic properties. ekb.egekb.eg The synthesis of this class of compounds can be achieved through various methods, often involving the cyclization of indole-based precursors. For instance, one general approach involves the addition of dicyanomethylideneindoline to isocyanates to form a tetrahydropyrimido-[1,6-a]-indole-4-carbonitrile, which can be further modified. ekb.eg Another method describes the addition of dicyanomethylidene indole (B1671886) to fluorophenyl isothiocyanates. ekb.eg More advanced techniques, such as Rh(III)-catalyzed C-H activation and cyclization of N-amidoindoles with α-acyl diazo compounds, have also been developed to produce pyrimido[1,6-a]indol-1-ones. researchgate.net
While specific synthetic routes and detailed mechanistic studies for this compound are not prominent in the available research, its chemical properties can be characterized. Spectrometric analysis provides foundational data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₂N₂ | |
| Exact Mass | 196.10005 g/mol | |
| SMILES | Cc(c3)cc(c(C)1)c(c3)n(C=2)c(C=CN2)1 |
| InChI Key | AWVNMLAXOCCOIM-UHFFFAOYSA-N | |
The mass spectrum for this compound shows a prominent peak at an m/z of 195, with the molecular ion peak [M]+ at 196. This fragmentation pattern is characteristic of the compound's structure under electron ionization.
The biological activities of the broader pyrimido[1,6-a]indole scaffold are linked to the versatile indole nucleus, which is a privileged structure in drug discovery. mdpi.commdpi.com Indole derivatives are known to interact with multiple biological targets and are components of numerous approved drugs. mdpi.commdpi.com The pyrimido-indole scaffold, specifically, has been explored for its potential as a kinase inhibitor. nih.gov For example, derivatives of the related 9H-pyrimido[4,5-b]indole have been identified as dual RET and TRK kinase inhibitors, which can induce cell cycle arrest and reduce cell viability in cancer cells with specific genetic mutations. nih.gov The mechanistic understanding is that these scaffolds can serve as a framework to effectively target the molecular pathways involved in cancer proliferation. nih.gov
Outlook on the Enduring Significance and Future Potential of the Pyrimido[1,6-a]indole Scaffold in Chemical and Biological Sciences
The pyrimido[1,6-a]indole scaffold, and the larger family of indole-fused heterocycles, holds considerable promise for future scientific exploration. The indole core is a cornerstone in medicinal chemistry, recognized for its wide-ranging biological activities and its presence in numerous pharmaceuticals. mdpi.commdpi.com This versatility suggests that the pyrimido[1,6-a]indole framework is a valuable starting point for the design of new therapeutic agents.
The future potential of this scaffold lies in several key areas:
Oncology: Building on existing research, there is significant potential to develop novel kinase inhibitors for cancer therapy. nih.gov The ability to create dual or multi-target inhibitors based on the pyrimido-indole structure could be beneficial in overcoming drug resistance in various cancers. nih.gov
Neurodegenerative Diseases: The indole scaffold is a component of drugs used to treat conditions like Alzheimer's disease. mdpi.com Given that pyrimido-indole derivatives have been investigated for neurodegenerative conditions, further exploration in this area is warranted. nih.gov
Inflammatory and Infectious Diseases: Preliminary studies on pyrimido[1,6-a]indole derivatives have shown anti-inflammatory and analgesic activities. ekb.egekb.eg This provides a foundation for developing new non-steroidal anti-inflammatory drugs (NSAIDs) or other immunomodulatory agents. The scaffold has also been utilized in the development of anti-infectious compounds. nih.gov
Materials Science: Beyond biological applications, related fused-indole systems like pyrido[1,2-α]indoles can be highly fluorescent and form the core of organic semiconductors. thieme.de This opens up avenues for the pyrimido[1,6-a]indole scaffold in the development of novel materials with unique photoluminescent properties.
The continued development of innovative synthetic methodologies will be crucial for unlocking the full potential of the pyrimido[1,6-a]indole scaffold. researchgate.net Efficient and practical synthesis routes will enable the creation of diverse libraries of derivatives for high-throughput screening, accelerating the discovery of new lead compounds in both medicine and materials science. The enduring significance of this heterocyclic system is rooted in its proven biological relevance and its structural adaptability, ensuring its place as a valuable scaffold for future scientific discovery.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dicyanomethylideneindoline |
| 2-alkyl-3-imino-1-oxo-1,2,3,5-tetrahydropyrimido-[1,6-a]-indole-4-carbonitrile |
| Dicyanomethylidene indole |
| Fluorophenyl isothiocyanates |
| N-amidoindoles |
| α-acyl diazo compounds |
| Pyrimido[1,6-a]indol-1-ones |
| 9H-pyrimido[4,5-b]indole |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,7-dimethylpyrimido[1,6-a]indole, and how can reaction conditions influence yields?
- Methodological Answer : A representative synthesis involves reacting indole derivatives with halogenated pyrimidines under basic conditions. For example, NaH in DMF facilitates nucleophilic substitution at elevated temperatures (120–140°C) to form the pyrimidoindole core . Key variables include stoichiometry of reagents (e.g., 20 mmol indole with 21 mmol 2-chloropyrimidine), solvent polarity, and reaction duration (12 hours). Monitoring via TLC ensures completion. Yield optimization requires careful exclusion of moisture to prevent side reactions.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical. For NMR analysis:
- ¹H NMR : Methyl groups at positions 5 and 7 appear as singlets (δ ~2.5–3.0 ppm), while aromatic protons resonate between δ 7.0–8.5 ppm.
- ¹³C NMR : Pyrimidine carbons (C5, C7) are deshielded (~160–170 ppm) due to electron-withdrawing effects.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Begin with in vitro assays:
- Antioxidant Activity : DPPH radical scavenging assays at concentrations of 10–100 μM, comparing to ascorbic acid controls.
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
Advanced Research Questions
Q. How can catalytic systems enhance functionalization of this compound at reactive sites?
- Methodological Answer : Transition-metal catalysts (e.g., Ni complexes) enable selective modifications. For example, AC–Ni (aminoclay-supported Ni) catalyzes reductions at the indole moiety, monitored via UV-Vis spectroscopy (absorbance at 339 nm for indole intermediates) . Optimize catalyst loading (5–10 mol%) and reaction time (1–2 hours) under inert atmospheres to avoid decomposition.
Q. What computational strategies resolve contradictions in spectral data interpretation for pyrimidoindole derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic environments to predict NMR chemical shifts. For ambiguous peaks, compare experimental data with computed values for all possible tautomeric forms (e.g., keto-enol equilibria in pyrimidine rings) . Discrepancies >0.5 ppm suggest experimental artifacts or unaccounted solvent effects.
Q. How do reaction conditions influence regioselectivity in pyrimidoindole synthesis, and how can competing pathways be minimized?
- Methodological Answer : Competing cyclization pathways (e.g., planar vs. non-planar products) arise from solvent polarity and temperature. For instance, polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the pyrimidine C2 position, while acidic conditions promote alternative ring closures . Kinetic control (low temperatures, short reaction times) suppresses thermodynamically favored byproducts.
Q. What strategies address low reproducibility in biological activity studies of this compound derivatives?
- Methodological Answer : Standardize protocols:
- Purity : Use HPLC (≥95% purity) with C18 columns (acetonitrile/water gradient).
- Cell Viability Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent toxicity (e.g., DMSO ≤0.1% v/v).
- Data Normalization : Express activity as % inhibition relative to vehicle-treated controls across triplicate runs .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for pyrimidoindole derivatives?
- Methodological Answer : Variations in assay conditions (e.g., bacterial strain viability, incubation time) and compound solubility (e.g., DMSO vs. aqueous buffers) significantly impact results. For example, MIC values may vary 2–4-fold depending on inoculum size (CFU/mL). Cross-validate using orthogonal assays (e.g., agar diffusion vs. microdilution) and report exact experimental parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
